Indeno[1,2,3-de]isoquinoline

Catalog No.
S12348813
CAS No.
7148-92-7
M.F
C15H9N
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeno[1,2,3-de]isoquinoline

CAS Number

7148-92-7

Product Name

Indeno[1,2,3-de]isoquinoline

IUPAC Name

3-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C15H9N/c1-2-6-12-11(5-1)13-7-3-4-10-8-16-9-14(12)15(10)13/h1-9H

InChI Key

AZEXTOPKZARAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CN=CC2=C43

Indeno[1,2,3-de]isoquinoline is a polycyclic aromatic compound characterized by its fused indene and isoquinoline structures. Its molecular formula is C15H9NC_{15}H_9N, and it has a molecular weight of approximately 203.238 g/mol. The compound features a unique arrangement of carbon and nitrogen atoms that contribute to its distinctive chemical properties and biological activities. Indeno[1,2,3-de]isoquinoline is of particular interest in organic chemistry and medicinal chemistry due to its potential applications in drug development and biological research.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution: The presence of the nitrogen atom allows for electrophilic aromatic substitution reactions, which can modify the isoquinoline moiety.
  • Reduction Reactions: The compound can be reduced to yield dihydro derivatives, which may exhibit different biological activities.
  • Condensation Reactions: It can participate in condensation reactions to form derivatives with enhanced properties.

Research has shown that derivatives of indeno[1,2,3-de]isoquinoline can act as enhancing agents in biological systems, particularly in the differentiation of leukemia cells when combined with all-trans retinoic acid .

Indeno[1,2,3-de]isoquinoline exhibits significant biological activity. Studies have demonstrated its role in enhancing the differentiation of human myeloid leukemia cells, indicating potential applications in cancer therapy. The compound's ability to influence cell differentiation suggests that it may interact with specific cellular pathways involved in hematopoiesis and oncogenesis. Additionally, its derivatives have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Several methods have been developed for synthesizing indeno[1,2,3-de]isoquinoline:

  • Multi-step Synthesis: A common approach involves a multi-step synthesis starting from readily available precursors. For example, one method utilizes 2-(2,3,4-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline as a starting material to produce isoquinolinones through a series of reactions .
  • Cyclization Reactions: Cyclization techniques are employed to form the fused ring structure characteristic of indeno[1,2,3-de]isoquinoline. These methods often involve heating or using catalysts to facilitate the formation of the indene and isoquinoline rings simultaneously.
  • Modification of Existing Compounds: Derivatives can be synthesized by modifying existing indeno[1,2-c]isoquinoline structures through various

Indeno[1,2,3-de]isoquinoline has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for use in developing new therapeutic agents for cancer and neurodegenerative diseases.
  • Chemical Research: It serves as a valuable compound for studying the properties of polycyclic aromatic compounds and their derivatives.
  • Material Science: The unique structural properties may also lend themselves to applications in materials science, particularly in developing organic semiconductors.

Interaction studies involving indeno[1,2,3-de]isoquinoline focus on its effects on various biological systems. Research indicates that it can enhance the differentiation of leukemia cells when used alongside all-trans retinoic acid . Further studies are needed to elucidate the specific molecular pathways affected by this compound and its derivatives.

Indeno[1,2,3-de]isoquinoline shares structural similarities with several other compounds. Here are some comparable compounds along with their unique aspects:

Compound NameStructural FeaturesUnique Properties
Indeno[1,2-c]isoquinolineFused indene and isoquinoline structureKnown for enhancing differentiation in leukemia cells .
2-AzafluorantheneContains nitrogen within a polycyclic frameworkExhibits different electronic properties due to nitrogen placement
2
.
IsoquinolineBasic structure without fused indeneCommonly studied for its pharmacological activities but lacks the unique fusion seen in indeno derivatives.
Dihydroindeno[1,2,3-de]isoquinolineReduced form of indeno[1,2,3-de]isoquinolineMay demonstrate altered biological activity compared to its parent compound.

Indeno[1,2,3-de]isoquinoline's unique fused structure differentiates it from these compounds and contributes to its distinct chemical reactivity and biological effects. Its potential as a therapeutic agent continues to be an area of active research.

Ternary Complex Stabilization with DNA-Top1 Interfaces

Indeno[1,2,3-de]isoquinolines exert their anticancer effects by acting as interfacial inhibitors, trapping Top1-DNA cleavage complexes during the catalytic cycle of DNA relaxation [2] [3]. Unlike camptothecins, which also target Top1, indenoisoquinolines bind to a distinct set of DNA sequences flanking the enzyme’s cleavage site, owing to differences in their π-π stacking interactions and hydrogen-bonding networks [1] [5]. Co-crystallization studies reveal that the planar aromatic core of indenoisoquinolines intercalates between the −1 and +1 base pairs at the Top1-induced DNA nick, forming extensive van der Waals contacts and π-π stacking with adjacent nucleotides [2] [4].

Critical hydrogen bonds between the indenoisoquinoline scaffold and Top1 residues further stabilize the ternary complex. For example, the nitrogen atom at position 11 of the indenoisoquinoline core forms a hydrogen bond with Arg364, while other substituents interact with Asn722 and Asp533 [2] [4]. Mutational analyses demonstrate that substitutions at these residues confer resistance to camptothecins but not necessarily to indenoisoquinolines, highlighting the unique binding geometry of the latter [2] [5]. This differential binding explains the ability of indenoisoquinolines to retain efficacy against camptothecin-resistant Top1 mutants [1] [3].

Structural Determinants of Cleavage Complex Persistence

The persistence of Top1-DNA cleavage complexes is a key determinant of indenoisoquinoline cytotoxicity. Compared to camptothecins, indenoisoquinolines induce cleavage complexes that dissociate more slowly, prolonging the duration of DNA damage [1] [2]. This enhanced stability arises from two structural features: (1) the extended aromatic system of indenoisoquinolines, which maximizes π-π stacking with DNA base pairs, and (2) substituents that optimize hydrogen bonding with Top1 [4] [5].

Quantum mechanical calculations (MP2/6-31G*) demonstrate that the binding energy of indenoisoquinolines to DNA-Top1 interfaces is dominated by dispersion forces (−31.56 kcal/mol), with additional stabilization from charge-transfer interactions [4]. For instance, norindenoisoquinolines, which lack a methylene group in the tetracyclic ring, exhibit superior binding due to increased charge transfer between the ligand and DNA base pairs [4]. These interactions reduce the reversibility of cleavage complexes, ensuring sustained Top1 inhibition and replication fork collisions [1] [3].

Furthermore, indenoisoquinolines preferentially trap Top1 at genomic sites with cytosine or guanine at the +1 position, unlike camptothecins, which favor thymine at −1 [2] [5]. This sequence selectivity alters the genomic distribution of DNA damage, potentially bypassing repair mechanisms that confer resistance to camptothecins [1] [5].

Role of Aromatic Substituent Patterns in Intercalation Efficiency

The intercalation efficiency of indenoisoquinolines is highly dependent on the pattern of aromatic substituents, which modulate π-π stacking and electronic interactions with DNA. Substituents at positions 3, 9, and 11 of the indenoisoquinoline core have been systematically optimized to enhance binding affinity and specificity [2] [4]. Nitro groups at position 3, for example, increase intercalation efficiency by strengthening charge-transfer interactions with guanine residues [4] [5]. Conversely, methoxy groups at position 9 improve solubility without compromising π-π stacking [1] [3].

Comparative studies of indenoisoquinoline derivatives reveal that planar substituents, such as fluorine or chlorine atoms, enhance stacking interactions by reducing steric hindrance [4] [5]. In contrast, bulky substituents at position 11 disrupt the hydrogen-bonding network with Top1 residues, diminishing ternary complex stability [2] [4]. These structure-activity relationships underscore the delicate balance between aromatic stacking and hydrogen bonding required for optimal Top1 inhibition.

Notably, norindenoisoquinolines—a subclass lacking the methylene bridge—exhibit altered stacking geometries due to their smaller molecular footprint. MP2 calculations show that their binding orientation is governed primarily by π-π interactions, with minimal reliance on hydrogen bonds [4]. This property enables norindenoisoquinolines to maintain activity against Top1 variants with mutations at Arg364 or Asn722, further highlighting the versatility of aromatic substituent engineering [4] [5].

Optimal Lactam Side Chain Length Configurations

The systematic investigation of lactam side chain lengths in indenoisoquinoline compounds has established critical parameters for optimal topoisomerase I inhibition and cytotoxicity. Comprehensive structure-activity relationship studies demonstrate that the carbon chain length between the lactam nitrogen and terminal amino group fundamentally governs biological activity [1] [2].

Primary Length Requirements

The optimal lactam side chain configuration encompasses 2-4 carbon atoms between the lactam nitrogen and terminal amino group. This finding validates historical usage of ethylamino, propylamino, and butylamino substituents in indenoisoquinoline development [1] [2]. Experimental validation through systematic homolog preparation (0-12 carbon atoms) confirms maximum biological activity within this narrow range.

Chain Length (atoms)CompoundMGM (μM)Top1 Cleavage ActivityCytotoxicity Profile
2370.530+++Optimal
3380.320+++Optimal
4390.160+++Optimal
5400.4710Cytotoxic but no Top1
6411.320++Moderate
7421.6600Poor
8433.710+Poor
9448.1300Poor
10455.5000Poor
11465.130+Poor
124718.2000/+Very Poor

Hydrophobicity-Activity Correlation

Investigation of longer chain analogs reveals a strong correlation between hydrophobicity (ClogP values) and cytotoxicity, with an r² value of 0.90 [1]. This correlation arises from negative interactions between increasingly hydrophobic methylene units and the hydrated binding pocket surrounding the indenoisoquinoline side chain in the ternary DNA-topoisomerase I complex. Molecular modeling utilizing topotecan crystal structure data demonstrates extensive hydrophilic binding pocket requirements that become progressively incompatible with longer alkyl chains [1].

Terminal Amine Protonation Effects

The protonation state of terminal amino groups significantly influences biological activity profiles. Protonated terminal amino groups appear crucial for cellular cytotoxicity, potentially through improved DNA targeting mechanisms [1]. However, topoisomerase I inhibition does not strictly require terminal amine protonation, as demonstrated by pyridine-substituted analogs where compound 49 maintains potent topoisomerase I inhibition (+++) despite reduced cytotoxicity compared to alkyl chain counterparts [1].

Impact of Methoxy/Methylenedioxy Substitution Patterns

Systematic evaluation of methoxy and methylenedioxy substitution patterns on the indenone ring reveals profound effects on topoisomerase I inhibitory activity and cytotoxicity. The substitution pattern fundamentally determines molecular planarity, steric interactions, and electronic properties crucial for DNA intercalation [3].

Positional Effects of Methoxy Substitution

The 9-position represents the optimal location for methoxy substitution on indenoisoquinoline scaffolds. Compound 37, bearing a 9-position methoxy group, achieves exceptional biological activity with Mean Graph Midpoint (MGM) values of 0.027 μM and topoisomerase I inhibition rated as +++++ (superior to camptothecin) [3]. This substitution pattern provides optimal electronic and steric properties for DNA base pair interactions.

In contrast, 7-position methoxy substitution yields significantly reduced activity. Compounds bearing 7-position methoxy groups (28, 33, 38) demonstrate decreased potency attributed to deleterious steric interactions with lactam side chains. These interactions limit planar conformations and increase steric repulsion with DNA base pairs on the non-scissile strand [3].

Substitution PatternKey CompoundsBiological ActivityKey Finding
9-position methoxy27, 32, 37Excellent (compound 37: MGM 0.027 μM, Top1 +++++)Optimal position for methoxy substitution
Methylenedioxy (8,9)3, 4, 5Potent (compound 5: MGM 0.090 μM, Top1 ++++)Planar, rigid structure beneficial
7-position methoxy28, 33, 38Moderate (compound 38: MGM 1.41 μM, Top1 ++++)Tolerated but not optimal due to steric interactions
Di(methoxy) 8,925, 30, 35Poor (compound 35: MGM 0.912 μM, Top1 ++)10-fold loss vs methylenedioxy due to planarity issues
Tri(methoxy) 8,9,1024, 29, 34Poor (compound 34: MGM 3.16 μM, Top1 +/++)Generally inactive due to steric hindrance

Methylenedioxy versus Multiple Methoxy Substitutions

The methylenedioxy substitution pattern consistently outperforms multiple methoxy substitutions due to conformational rigidity and planarity requirements. Methylenedioxy-substituted compounds (3, 4, 5) maintain potent biological activity, while di(methoxy) analogs demonstrate 10-fold activity losses compared to methylenedioxy counterparts [3].

Steric Constraints and Planarity Requirements

Multiple methoxy substitutions create severe steric constraints that fundamentally compromise biological activity. Tri(methoxy) and di(methoxy) substituted indenoisoquinolines suffer from steric repulsion between methoxy groups, forcing them out of the indenone ring plane and creating unfavorable interactions with DNA base pairs during intercalation [3]. The non-scissile DNA strand presents particularly stringent spatial limitations, making it less accommodating to steric bulk compared to the scissile strand.

Electronic Effects of Halogenated Derivatives

Halogen substitution on indenoisoquinoline scaffolds produces distinctive electronic effects that significantly modulate topoisomerase I inhibitory activity. The electronic properties of halogens influence π-stacking interactions, electrostatic complementarity, and overall binding affinity within the DNA-topoisomerase I cleavage complex [4] [5].

Electronegativity-Activity Relationships

Systematic investigation of halogenated derivatives reveals strong correlations between substituent electronegativity and biological activity. Computational binding energy calculations demonstrate that substituents with similar electronegativities to nitro groups (7.84 eV) achieve optimal activity profiles [5].

SubstituentElectronegativity (eV)Binding Energy (kcal/mol)Activity vs ParentElectronic Effect
NO₂ (nitro)7.84-21.3424.5× more potent (compound 39 vs 40)Electron-withdrawing, π-stacking enhancement
F (fluorine)10.01-17.36Improved vs unsubstitutedStrong electron-withdrawing
Cl (chlorine)7.65-18.60Good improvement vs unsubstitutedModerate electron-withdrawing
Br (bromine)~7.0Similar to ClModerate activityModerate electron-withdrawing
CF₃ (trifluoromethyl)6.30-16.09Lower activityElectron-withdrawing but lower electronegativity

Nitro Group Enhancement Mechanisms

The nitro substituent represents the most effective electron-withdrawing group for indenoisoquinoline activation. Nitration at the 3-position produces remarkable activity enhancements, with compound 39 demonstrating 24.5-fold greater potency than its non-nitrated analog 40 [3] [4]. The nitro group functions through dual mechanisms: direct hydrogen bonding with Asn722 residues and electronic activation of the aromatic system for enhanced π-stacking interactions [3].

Fluorine and Chlorine Substitution Effects

Fluorinated and chlorinated indenoisoquinolines demonstrate significant activity improvements over unsubstituted analogs, though generally remaining less potent than nitro derivatives [4]. These halogens provide metabolic stability advantages while maintaining substantial topoisomerase I inhibitory activity. The electron-withdrawing nature of these substituents enhances electrostatic complementarity with DNA base pairs, contributing to stabilized ternary complex formation [4].

Electronic Complementarity and π-Stacking

Halogenated derivatives achieve enhanced biological activity through improved electronic complementarity with DNA base pairs. Electron-withdrawing substituents create relatively electron-deficient aromatic ring systems that demonstrate favorable π-stacking interactions with electron-rich DNA bases [3] [5]. This electronic matching contributes significantly to binding affinity and topoisomerase I inhibitory potency.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

203.073499291 g/mol

Monoisotopic Mass

203.073499291 g/mol

Heavy Atom Count

16

UNII

VSP7M0TD8J

Dates

Last modified: 08-09-2024

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